molecular formula C19H24N2O3S B11174306 N-propyl-2-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzamide

N-propyl-2-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzamide

Cat. No.: B11174306
M. Wt: 360.5 g/mol
InChI Key: HIEKNBMCGKMBET-UHFFFAOYSA-N
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Description

N-PROPYL-2-(2,4,6-TRIMETHYLBENZENESULFONAMIDO)BENZAMIDE: is a synthetic organic compound characterized by its unique chemical structure It is composed of a benzamide core with a propyl group and a sulfonamide group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-PROPYL-2-(2,4,6-TRIMETHYLBENZENESULFONAMIDO)BENZAMIDE typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core is prepared by reacting benzoic acid with propylamine under acidic conditions to form N-propylbenzamide.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the N-propylbenzamide with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-PROPYL-2-(2,4,6-TRIMETHYLBENZENESULFONAMIDO)BENZAMIDE can undergo oxidation reactions, particularly at the propyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can convert the amide group to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Propyl aldehyde or propionic acid derivatives.

    Reduction: N-propyl-2-(2,4,6-trimethylbenzenesulfonamido)aniline.

    Substitution: Various sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.

    Material Science: It is used in the synthesis of polymers and advanced materials with specific properties.

Biology and Medicine:

    Drug Development: N-PROPYL-2-(2,4,6-TRIMETHYLBENZENESULFONAMIDO)BENZAMIDE is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Biological Studies: It is used in studies related to enzyme inhibition and protein binding due to its structural similarity to biologically active molecules.

Industry:

    Chemical Manufacturing: The compound is used as an intermediate in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-PROPYL-2-(2,4,6-TRIMETHYLBENZENESULFONAMIDO)BENZAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The benzamide core can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

    N-PROPYL-2-(2,4,6-TRIMETHYLBENZENESULFONAMIDO)ACETAMIDE: Similar structure but with an acetamide group instead of a benzamide group.

    5-(ACETYLAMINO)-N-PROPYL-2-(2-PROPYNYL)BENZAMIDE: Contains an additional acetylamino group and a propynyl group.

Uniqueness: N-PROPYL-2-(2,4,6-TRIMETHYLBENZENESULFONAMIDO)BENZAMIDE is unique due to its specific combination of a propyl group, a sulfonamide group, and a benzamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C19H24N2O3S

Molecular Weight

360.5 g/mol

IUPAC Name

N-propyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide

InChI

InChI=1S/C19H24N2O3S/c1-5-10-20-19(22)16-8-6-7-9-17(16)21-25(23,24)18-14(3)11-13(2)12-15(18)4/h6-9,11-12,21H,5,10H2,1-4H3,(H,20,22)

InChI Key

HIEKNBMCGKMBET-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C=C2C)C)C

Origin of Product

United States

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